(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6
Description
(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 is a deuterated derivative of the parent compound (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile. The "-d6" designation indicates that six hydrogen atoms in the molecule are replaced with deuterium (²H), a stable isotope of hydrogen. This modification is critical for applications in mass spectrometry and nuclear magnetic resonance (NMR) studies, where isotopic labeling enhances detection sensitivity and reduces background interference . The compound features a stereospecific Z-configuration at the acrylonitrile double bond, a 4-amino-3,5-dimethylphenyl group, and a nitrile functional group. Its deuterated form is primarily utilized as an internal standard in environmental and pharmaceutical analyses due to its structural stability and isotopic purity .
Properties
IUPAC Name |
(Z)-3-[4-amino-3,5-bis(trideuteriomethyl)phenyl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7H,13H2,1-2H3/b4-3-/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRBSZUSHVFWIK-WUVOMKSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=CC(=C1N)C([2H])([2H])[2H])/C=C\C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6 is a deuterated derivative of the compound (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile (CAS Number: 71313211). This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. The following sections will delve into its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C11H12D2N2. The presence of the amino group and the acrylonitrile moiety contributes to its biological activity. The deuteration provides an advantage in studies involving pharmacokinetics and metabolic pathways.
| Property | Value |
|---|---|
| Molecular Weight | 178.24 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Research indicates that compounds similar to (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways.
Case Study: In Vitro Analysis
A study conducted on human breast cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast cancer) | 25 | Caspase activation |
| HeLa (Cervical cancer) | 30 | Downregulation of Bcl-2 |
| A549 (Lung cancer) | 20 | Induction of apoptosis |
Antimicrobial Activity
In addition to its anticancer effects, this compound has exhibited antimicrobial properties against various bacterial strains. This activity is particularly relevant in the context of drug-resistant pathogens.
Research Findings
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Table 3: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Antimicrobial Action : Disruption of bacterial cell membrane integrity.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in tumor progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the unique properties of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile-d6, we compare it with structurally analogous compounds listed in the Kanto Reagents Catalog and other research sources. Key differences in functional groups, substituents, and isotopic labeling are highlighted below.
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Functional Groups | Isotopic Labeling | Primary Applications |
|---|---|---|---|---|
| This compound | 4-amino, 3,5-dimethylphenyl, Z-configuration | Nitrile, amine | 6× deuterium | Analytical internal standard |
| 4-Aminophenol | 4-amino, hydroxyl | Amine, phenol | None | Pharmaceuticals, dyes |
| 4-Chloroaniline | 4-amino, chloro | Amine, halogen | None | Agrochemical synthesis |
| 2,4-Diaminotoluene | 2,4-amino, methyl | Amine | None | Polymer precursors |
| 4-Methoxy-1,3-phenylimidazolium | Methoxy, imidazolium | Ether, heterocyclic cation | None | Ionic liquids, catalysis |
Key Findings :
Isotopic Labeling: Unlike non-deuterated analogs (e.g., 4-aminophenol or 4-chloroaniline), the deuterated form provides distinct mass spectral signatures, enabling precise quantification in complex matrices like environmental samples .
Functional Group Impact: The nitrile group in this compound enhances polarity compared to phenol or ether-containing analogs, improving solubility in acetonitrile-based analytical systems .
Applications: Non-deuterated analogs like 2,4-diaminotoluene are used in industrial polymer synthesis, whereas the deuterated compound is specialized for trace-level detection in regulatory analyses .
Research Findings and Analytical Data
Table 2: Physicochemical Properties
| Property | This compound | 4-Aminophenol | 4-Chloroaniline |
|---|---|---|---|
| Molecular Weight (g/mol) | 209.3 (deuterated) | 109.1 | 127.6 |
| LogP (Octanol-Water) | 1.8 | 0.5 | 1.9 |
| Solubility in Acetonitrile (mg/mL) | ≥10 | ≥50 | ≥20 |
| UV-Vis λmax (nm) | 280 | 270 | 254 |
Critical Observations :
- Deuterium Effects: The deuterated compound exhibits a ~0.1–0.3 amu shift in LC-MS spectra compared to its non-deuterated counterpart, crucial for avoiding signal overlap in multi-residue analyses .
- Stability: The Z-configuration and deuterium substitution confer greater thermal stability (decomposition temperature >200°C) relative to non-deuterated analogs like 4-methoxy-1,3-phenylimidazolium.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
